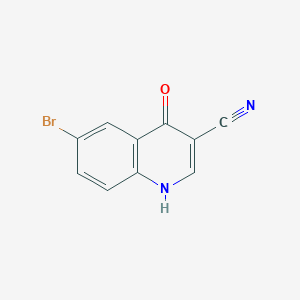

3-Bromo-4-morpholinobenzaldehyde

Vue d'ensemble

Description

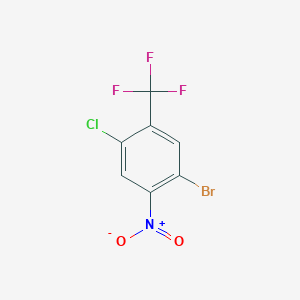

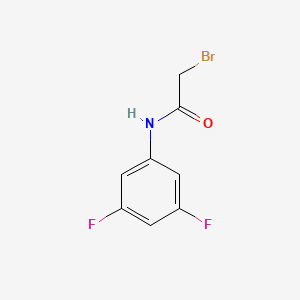

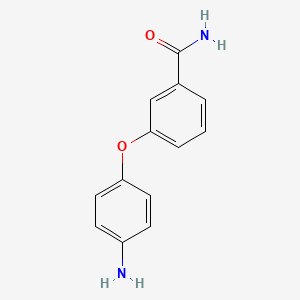

3-Bromo-4-morpholinobenzaldehyde is a chemical compound that is part of a broader class of organic compounds containing a morpholine ring—a heterocyclic amine consisting of a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The presence of the bromo substituent on the benzaldehyde moiety suggests potential reactivity in various organic synthesis pathways, particularly in the formation of heterocyclic compounds.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various methods. For instance, bromoethylsulfonium salt has been used as an annulation agent to synthesize six- and seven-membered 1,4-heterocyclic compounds, including morpholines, in good-to-excellent yields . Additionally, morpholinium salts have been synthesized, indicating the versatility of morpholine in forming ionic liquid crystals with potential mesomorphic properties . These methods highlight the synthetic utility of morpholine and its derivatives in organic chemistry.

Molecular Structure Analysis

The molecular structure of morpholine-containing compounds has been extensively studied. For example, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, reveals that the morpholine ring adopts a chair conformation, which is a common and stable conformation for six-membered heterocycles . Similarly, the structure of 3-(4-bromobenzyloxy)-6-morpholinopyridazine shows the morpholine ring in a chair conformation, with intermolecular π-π interactions contributing to the stability of the crystal structure .

Chemical Reactions Analysis

Morpholine derivatives participate in various chemical reactions. The reactivity of p-bromophenyl vinyl sulphone towards the morpholine enamine from 4a-methyl-trans-decalin-2-one has been studied, demonstrating the potential of morpholine derivatives to undergo reactions with sulphones . Additionally, the synthesis of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds through Crossed-Aldol condensation indicates the reactivity of the bromo-morpholinophenyl moiety with benzaldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. For instance, the mesophase behavior of morpholinium ionic liquid crystals has been characterized, showing the importance of molecular structure in determining the mesomorphic properties . The hydrogen-bond interactions in morpholinium bromide demonstrate the ability of morpholine derivatives to form hydrogen bonds, which can affect their physical properties and reactivity . The antimicrobial activities of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds have also been evaluated, suggesting potential biological applications .

Applications De Recherche Scientifique

Synthesis and Characterization

Novel Synthesis of Derivatives : 3-Bromo-4-morpholinobenzaldehyde has been utilized in the synthesis of various chemical compounds. For instance, D’hooghe et al. (2006) describe a novel synthesis of cis-3,5-disubstituted morpholine derivatives, highlighting the versatility of related morpholine compounds in chemical synthesis (D’hooghe et al., 2006).

Crystal Structure Analysis : The compound 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, which is structurally related to 3-Bromo-4-morpholinobenzaldehyde, was synthesized and its crystal structure analyzed by Ibiş et al. (2010). This kind of analysis is crucial for understanding the physical and chemical properties of such compounds (Ibiş, Deniz, & Tuyun, 2010).

Pharmaceutical Research

Drug Synthesis : 3-Bromo-4-morpholinobenzaldehyde and its derivatives have been involved in the synthesis of pharmaceutical compounds. For example, Kauffman et al. (2000) describe the preparation of beta-amino alcohol from morpholine, which is effective in synthesizing HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963 (Kauffman et al., 2000).

Antimicrobial Activity : Balaji et al. (2017) synthesized a series of compounds using 3-Bromo-4-morpholinobenzaldehyde and evaluated their antimicrobial activities. This kind of research is fundamental in discovering new drugs and treatments (Balaji et al., 2017).

Environmental and Biological Research

Antioxidant Effect in Marine Algae : Olsen et al. (2013) isolated bromophenols, including derivatives related to 3-Bromo-4-morpholinobenzaldehyde, from the red alga Vertebrata lanosa and examined their antioxidant activity. This research contributes to understanding the ecological role and potential applications of such compounds in marine biology (Olsen et al., 2013).

Enzyme Inhibition Properties : Bayrak et al. (2017) synthesized natural bromophenols, including 3-Bromo-4-morpholinobenzaldehyde derivatives, and studied their inhibitory effects on various enzymes. This type of research is significant in the field of biochemistry and pharmacology (Bayrak et al., 2017).

Safety and Hazards

Mécanisme D'action

Mode of Action

3-Bromo-4-morpholinobenzaldehyde, like other benzaldehyde derivatives, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) reacts with an electrophile (a molecule that accepts an electron pair). The bromine atom in 3-Bromo-4-morpholinobenzaldehyde is a good leaving group, making the compound susceptible to nucleophilic attack .

Biochemical Pathways

Benzaldehyde derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-morpholinobenzaldehyde can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, its efficacy may be influenced by the pH of the environment, as this can affect the compound’s ionization state and, consequently, its ability to interact with its targets.

Propriétés

IUPAC Name |

3-bromo-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPSCKOKVZPRIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634592 | |

| Record name | 3-Bromo-4-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-morpholinobenzaldehyde | |

CAS RN |

263349-24-2 | |

| Record name | 3-Bromo-4-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one](/img/structure/B1290458.png)